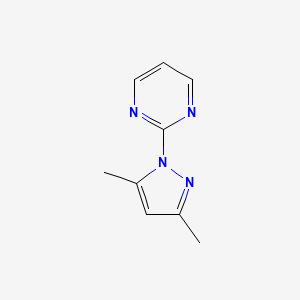

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Übersicht

Beschreibung

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyrimidine moieties in its structure imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyrimidine derivative. One common method is the reaction of 3,5-dimethylpyrazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is another approach that can enhance reaction rates and reduce production times.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound can undergo oxidation, particularly at the aldehyde group (if present in derivatives), due to the electron-withdrawing nature of the pyrimidine ring. For example, derivatives with carbaldehyde groups may oxidize to carboxylic acids under controlled conditions.

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature makes it susceptible to nucleophilic attack. For instance, chlorine-substituted analogs (e.g., 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine) undergo substitution reactions with nucleophiles such as amines or hydrazines. A typical reaction involves treatment with potassium carbonate in DMF at elevated temperatures.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Substitution with hydrazine | DMF, K₂CO₃, 80–100°C | 41.2% | |

| Substitution with amine | T3P, DIPEA, DMF, 20°C | 29% |

Condensation Reactions

The compound participates in condensation reactions, forming derivatives such as oximes or hydrazones. For example, treatment with hydrazine hydrate or phenyl hydrazine yields azopyrazole derivatives, which show antimicrobial activity .

Mechanism : The reaction involves hydrazones forming via Schiff base-like condensation, followed by cyclization to pyrazole derivatives.

Spectral Evidence :

-

IR : Absorption at 1500–1650 cm⁻¹ (C=N stretch) confirms condensation .

-

NMR : Multiplet signals (δ 7.36–7.78 ppm) indicate aromatic interactions .

Coupling Reactions

The compound is used in coupling reactions to form bioactive molecules. For example:

-

Acetylation : Reaction with acetyl chloride in pyridine forms ethanone derivatives .

-

Amide Bond Formation : Coupling with amines using T3P (1-propanephosphonic acid cyclic anhydride) and DIPEA (N,N-diisopropylethylamine) yields amide-linked derivatives .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | DMF, T3P, DIPEA, 20°C | 41.2% | |

| Acetylation | Pyridine, acetyl chloride | Not specified |

Heterocyclization

The compound undergoes heterocyclization to form fused or substituted heterocycles. For instance:

-

Reaction with pentane-2,4-dione forms pyrazolyloxoethyl derivatives .

-

Treatment with aryl aldehydes yields arylidene derivatives, showing E/Z isomerism .

Key Observations :

-

E/Z Isomerism : Dominant E-isomers form due to steric factors .

-

NMR Data : Singlet signals (δ 2.21–2.49 ppm) confirm methyl group positions .

Biological Activity-Driven Reactions

Derivatives of this compound are designed for pharmaceutical applications. For example, oxime ethers synthesized from this scaffold exhibit cytotoxic effects .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)

Research has demonstrated that derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine exhibit potent inhibitory effects on DHODH, an enzyme crucial for the de novo synthesis of pyrimidines. This inhibition is relevant for the treatment of various diseases, including autoimmune disorders and certain cancers. A study detailed the synthesis and evaluation of several azine-bearing analogues, confirming the compound's effectiveness against measles virus replication through phenotypic assays .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In a series of studies, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth. The structure–activity relationship (SAR) studies indicated that modifications to the pyrazole and pyrimidine rings could enhance antimicrobial efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyrazole and pyrimidine moieties. Various methods have been reported for synthesizing related compounds with similar structural features, employing techniques such as microwave-assisted synthesis and solvent-free conditions to improve yield and reduce reaction times .

Table 1: Synthesis Methods of this compound Derivatives

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 85 | Ethanol at reflux |

| Solvent-free conditions | 75 | Room temperature |

| Conventional heating | 70 | Organic solvents at reflux |

Case Studies

Case Study 1: DHODH Inhibition

A notable case study involved the evaluation of various derivatives of this compound for their ability to inhibit DHODH. The study utilized in vitro assays to assess enzyme activity and cellular assays to evaluate antiviral effects. The findings highlighted a lead compound that demonstrated significant inhibition with an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of synthesized pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole and pyrimidine rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazole

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)triazine

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine offers a unique combination of pyrazole and pyrimidine rings, which can provide distinct electronic and steric properties. This uniqueness can be advantageous in designing molecules with specific biological activities or material properties.

Biologische Aktivität

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a unique structural configuration that combines a pyrazole ring with a pyrimidine moiety. This structural arrangement is believed to enhance its pharmacological properties, including increased binding affinity to biological targets compared to other similar compounds.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazole derivatives reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating robust antimicrobial efficacy .

Antitumor Activity

Research into the antitumor properties of pyrazole derivatives has demonstrated their effectiveness against various cancer cell lines. A series of synthesized pyrazole compounds were tested against human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicated that many derivatives exhibited potent antitumor activity, often comparable or superior to established chemotherapeutic agents like Doxorubicin .

The mechanism underlying the biological activity of this compound appears to involve the disruption of cellular processes in target organisms. For example, studies have shown that certain pyrazole derivatives can interfere with iron homeostasis in Mycobacterium tuberculosis, thereby exerting bactericidal effects . Additionally, molecular docking studies suggest that these compounds may inhibit key enzymes involved in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazole and pyrimidine moieties affect biological activity. For instance, the introduction of various substituents at specific positions on the pyrazole ring has been correlated with enhanced antimicrobial and antitumor activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole and pyrimidine rings | Antimicrobial, Antitumor |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide | Diphenylacetamide group | Enhanced binding affinity |

| 4-(3,5-dimethylpyrazol)aniline | Dimethylpyrazole attached to aniline | CNS activity modulation |

Case Studies

- Antitubercular Activity : A study identified a cluster of 2-pyrazolylpyrimidinones that displayed potent antitubercular activity against clinical isolates of Mycobacterium tuberculosis. These compounds were noted for their unique mechanism of action that did not solely rely on targeting MmpL3, a known resistance mechanism .

- Anticancer Evaluation : In vitro evaluations demonstrated that certain pyrazole derivatives significantly inhibited the growth of various cancer cell lines. Notably, compounds derived from this compound showed selective toxicity towards cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-8(2)13(12-7)9-10-4-3-5-11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSPPWOUWBWYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90558-55-7 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.